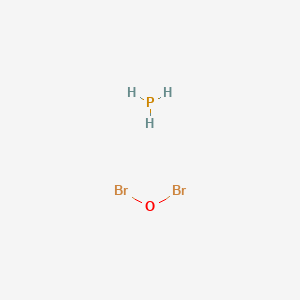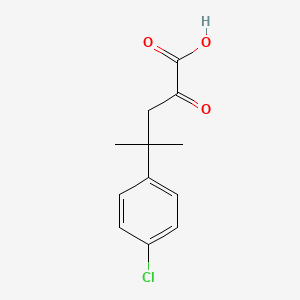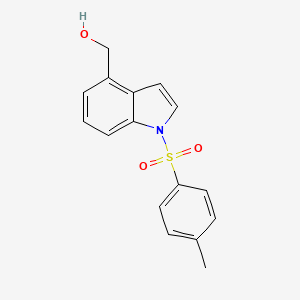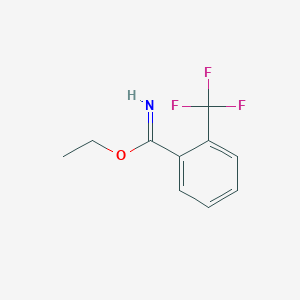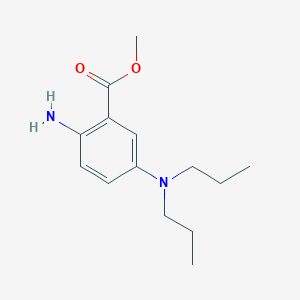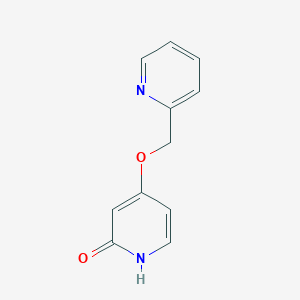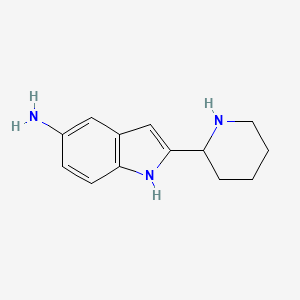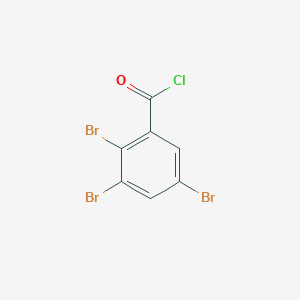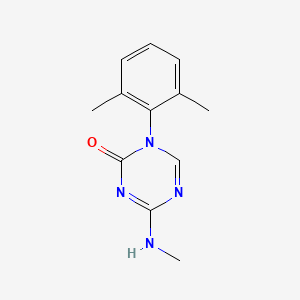
4-phenylsulfanylbutyl acetate
描述
4-Phenylsulfanylbutyl acetate is an organic compound characterized by the presence of a phenylsulfanyl group attached to a butyl acetate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenylsulfanylbutyl acetate typically involves the reaction of 4-phenylsulfanylbutanol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can further enhance the reaction efficiency.
化学反应分析
Types of Reactions
4-Phenylsulfanylbutyl acetate undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 4-phenylsulfanylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Phenylsulfanylbutyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.
作用机制
The mechanism of action of 4-phenylsulfanylbutyl acetate involves its interaction with various molecular targets. The phenylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further interact with biological targets.
相似化合物的比较
Similar Compounds
4-Phenylsulfanylbutanol: Similar structure but lacks the acetate group.
Phenylsulfanylbutyl alcohol: Similar structure with a hydroxyl group instead of an acetate group.
Phenylsulfanylbutyl ether: Similar structure with an ether linkage instead of an acetate group.
Uniqueness
4-Phenylsulfanylbutyl acetate is unique due to the presence of both the phenylsulfanyl and acetate groups, which confer distinct chemical and biological properties
属性
分子式 |
C12H16O2S |
|---|---|
分子量 |
224.32 g/mol |
IUPAC 名称 |
4-phenylsulfanylbutyl acetate |
InChI |
InChI=1S/C12H16O2S/c1-11(13)14-9-5-6-10-15-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3 |
InChI 键 |
JLVMDJKATHGNQC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCCCCSC1=CC=CC=C1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

